Cas no 69323-74-6 (Phenacetin-d)

Phenacetin-d 化学的及び物理的性質

名前と識別子

-

- Phenacetin-d5

- Phenacetin-d

- Phenacetin-ethoxy-d5, 98 atom % D

- CS-0203513

- MS-22992

- 69323-74-6

- G13277

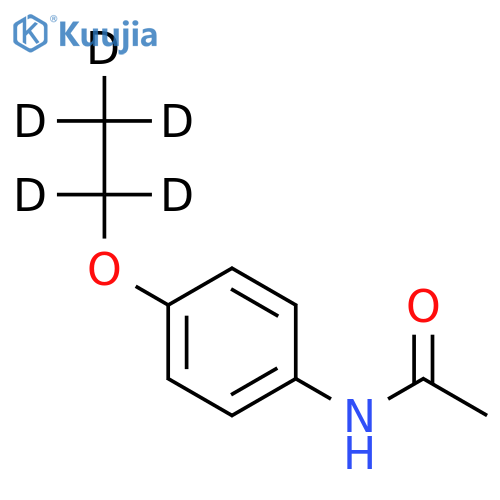

- N-{4-[(1,1,2,2,2-?H?)ethoxy]phenyl}acetamide

- HY-B0476S

-

- インチ: InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1D3,3D2

- InChIKey: CPJSUEIXXCENMM-WNWXXORZSA-N

- ほほえんだ: CCOC1=CC=C(C=C1)NC(=O)C

計算された属性

- せいみつぶんしりょう: 184.126012387g/mol

- どういたいしつりょう: 184.126012387g/mol

- 同位体原子数: 5

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 38.3Ų

Phenacetin-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P294582-25mg |

Phenacetin-d5 |

69323-74-6 | 25mg |

$ 1774.00 | 2023-09-06 | ||

| MedChemExpress | HY-B0476S-25mg |

Phenacetin-d |

69323-74-6 | 98.51% | 25mg |

¥9000 | 2024-07-20 | |

| 1PlusChem | 1P00FDZ5-50mg |

Phenacetin-d5 |

69323-74-6 | 98% | 50mg |

$1868.00 | 2024-04-22 | |

| 1PlusChem | 1P00FDZ5-25mg |

Phenacetin-d5 |

69323-74-6 | 98% | 25mg |

$1181.00 | 2024-04-22 | |

| 1PlusChem | 1P00FDZ5-10mg |

Phenacetin-d5 |

69323-74-6 | 98% | 10mg |

$609.00 | 2024-04-22 | |

| 1PlusChem | 1P00FDZ5-1mg |

Phenacetin-d5 |

69323-74-6 | 98% | 1mg |

$155.00 | 2024-04-22 | |

| ChemScence | CS-0203513-25mg |

Phenacetin-d5 |

69323-74-6 | 25mg |

$0.0 | 2022-04-26 | ||

| MedChemExpress | HY-B0476S-1mg |

Phenacetin-d |

69323-74-6 | 98.51% | 1mg |

¥1080 | 2024-07-20 | |

| MedChemExpress | HY-B0476S-10mg |

Phenacetin-d |

69323-74-6 | 98.51% | 10mg |

¥5000 | 2024-07-20 | |

| MedChemExpress | HY-B0476S-10mM*1mLinDMSO |

Phenacetin-d |

69323-74-6 | 98.51% | 10mM*1mLinDMSO |

¥3465 | 2023-07-26 |

Phenacetin-d 関連文献

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

Phenacetin-dに関する追加情報

Comprehensive Analysis of Phenacetin-d (CAS No. 69323-74-6): Applications, Research Trends, and Safety Insights

In the realm of isotopic labeling and pharmaceutical research, Phenacetin-d (CAS No. 69323-74-6) has emerged as a critical compound for metabolic studies and analytical methodologies. As a deuterated analog of phenacetin, this stable isotope-labeled compound is widely utilized in mass spectrometry, drug metabolism investigations, and pharmacokinetic profiling. The growing demand for deuterated standards in LC-MS applications has positioned Phenacetin-d as a valuable reference material for laboratories worldwide.

The unique properties of Phenacetin-d stem from its deuterium substitution pattern, which enhances its utility in quantitative bioanalysis. Researchers frequently employ this compound as an internal standard due to its near-identical chromatographic behavior to non-deuterated phenacetin while providing distinct mass spectral characteristics. Recent publications highlight its role in drug interaction studies and enzyme activity assays, particularly in investigations of cytochrome P450 metabolism pathways.

Current scientific discourse surrounding isotope-labeled compounds often focuses on their application in precision medicine and personalized therapeutics. As analytical techniques become more sophisticated, the need for high-purity deuterated reference materials like Phenacetin-d continues to escalate. The compound's stability and predictable fragmentation patterns make it particularly valuable for method development in clinical research laboratories.

From a synthetic chemistry perspective, the production of Phenacetin-d requires specialized deuterium incorporation techniques to ensure isotopic purity. Manufacturers must address common challenges such as isotopic exchange and position-specific labeling to meet the stringent requirements of research applications. The compound's molecular structure (C10H11D2NO2) presents unique opportunities for studying deuterium isotope effects in biological systems.

Quality control parameters for Phenacetin-d typically include assessments of isotopic enrichment, chemical purity, and solution stability. Analytical laboratories frequently verify these specifications using NMR spectroscopy and high-resolution mass spectrometry. The compound's shelf life and storage conditions (typically recommended at -20°C) are important considerations for maintaining its integrity as a reference material.

Emerging applications of Phenacetin-d extend to forensic toxicology and doping control analyses, where its use as a quality control standard helps ensure accurate results in regulatory testing. The compound's well-characterized fragmentation pattern makes it particularly useful for instrument calibration and method validation procedures in these sensitive applications.

Recent advancements in analytical chemistry have highlighted the importance of stable isotope dilution techniques, where compounds like Phenacetin-d play pivotal roles. The pharmaceutical industry's increasing focus on metabolite identification and drug safety profiling has further amplified demand for high-quality deuterated standards. Researchers continue to explore novel applications of this compound in biomarker discovery and translational medicine studies.

The synthesis and characterization of Phenacetin-d represent important case studies in isotope chemistry education. Many academic programs now incorporate practical exercises using this compound to demonstrate principles of mass spectral interpretation and quantitative analysis. Its relatively simple structure combined with practical relevance makes it an ideal teaching tool for advanced analytical chemistry courses.

From a regulatory perspective, Phenacetin-d is classified as a research chemical with specific handling guidelines. While not considered hazardous under normal laboratory conditions, proper chemical safety protocols should always be followed when working with any laboratory reagent. The compound's Material Safety Data Sheet (MSDS) provides detailed information about appropriate personal protective equipment and handling procedures.

Future research directions for Phenacetin-d may include its potential use in microdosing studies and tracer kinetic analyses. As analytical instrumentation becomes more sensitive, the compound's utility in ultra-trace detection applications may expand. The continued development of high-throughput screening methodologies in drug discovery further underscores the importance of reliable isotopic standards like Phenacetin-d.

In conclusion, Phenacetin-d (CAS No. 69323-74-6) remains an indispensable tool in modern analytical and pharmaceutical research. Its versatility as a deuterated internal standard, combined with well-established characterization protocols, ensures its continued relevance across multiple scientific disciplines. As research methodologies evolve, this compound will likely maintain its position as a fundamental reference material for laboratories conducting drug metabolism studies and quantitative bioanalysis.

69323-74-6 (Phenacetin-d) 関連製品

- 62-44-2(Phenacetin)

- 51-66-1(N-(4-Methoxyphenyl)acetamide)

- 581-08-8(N-(2-Ethoxyphenyl)acetamide)

- 588-16-9(N-(3-Methoxyphenyl)acetamide)

- 591-33-3(3'-ethoxyacetanilide)

- 1823338-46-0((7-Bromoquinolin-8-yl)methanol)

- 2228130-68-3(2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)

- 2169001-88-9(methyl 3-1-(aminomethyl)cyclopropylbenzoate)

- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)

- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)